molecular formula C11H18N4 B11772426 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole

1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole

Cat. No.: B11772426
M. Wt: 206.29 g/mol
InChI Key: QDPCCQMLZIIJJN-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a fused tetrahydrobenzotriazole core substituted with a piperidin-3-yl group. Synthetic routes often involve cyclohexanone as a starting material, with reactions employing 4-nitrophenyl azide and molecular sieves under optimized conditions (e.g., 84% yield for the parent tetrahydrobenzotriazole core) . The piperidinyl substitution enhances interactions with biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

1-piperidin-3-yl-4,5,6,7-tetrahydrobenzotriazole

InChI

InChI=1S/C11H18N4/c1-2-6-11-10(5-1)13-14-15(11)9-4-3-7-12-8-9/h9,12H,1-8H2

InChI Key

QDPCCQMLZIIJJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=NN2C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the click chemistry approach for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique triazole ring fused with a piperidine moiety, which contributes to its biological activity. The synthesis typically involves the reaction of piperidine derivatives with various azides and alkynes through click chemistry techniques. This method allows for regioselective formation of triazole derivatives under mild conditions, often yielding high purity and yield rates.

Anticancer Properties

Research has demonstrated that compounds similar to 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole exhibit potent anticancer activities. A study focused on benzothiazole-piperazine-1,2,3-triazole hybrids reported moderate to potent antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) . The structure-activity relationship (SAR) analyses indicated that modifications to the triazole ring could enhance efficacy against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of piperidine derivatives were synthesized and tested for antibacterial and antifungal activities. Notably, certain derivatives exhibited significant activity against common pathogens when compared to standard antibiotics . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Case Study 1: Anticancer Screening

In a comprehensive study involving the synthesis of various triazole derivatives, researchers assessed their anticancer potential against multiple human cancer cell lines. The results indicated that certain modifications to the piperidine and triazole structures significantly improved their antiproliferative activity. For instance, compounds featuring electron-withdrawing groups on the triazole ring showed enhanced potency .

Case Study 2: Antimicrobial Evaluation

Another study synthesized a range of piperidine-based compounds and evaluated their antimicrobial properties using serial dilution methods. Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives showed activity comparable to established antibiotics .

Data Summary Table

Application AreaActivity TypeTarget Organisms/CellsReference
AnticancerAntiproliferativeMCF7, T47D, HCT116, Caco2
AntimicrobialBacterial/FungalVarious pathogens

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Substituents on the triazole ring or fused systems significantly influence chemical reactivity and biological activity:

Compound Name Structural Features Key Properties Reference
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Pyrrolo-triazole fused system with piperidin-4-yl Altered ring strain and hydrogen-bonding capacity compared to tetrahydrobenzotriazole
5-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole Bromine at position 5, isopropyl group Increased electrophilicity due to bromine; enhanced steric hindrance
6-Ethynyl-1H-benzo[d][1,2,3]triazole Ethynyl group at position 6 Facilitates "click" chemistry for bioconjugation; improved reactivity in cycloadditions
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate Dicarboxylate esters and piperidinyl group Metal ion chelation potential; modulates enzyme inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., bromine) enhance reactivity in cross-coupling reactions .
  • Piperidine substitution (3-yl vs. 4-yl) alters spatial orientation, affecting target binding .

Core Structure Modifications

Variations in fused ring systems or heterocycle arrangements lead to divergent pharmacological profiles:

Compound Name Core Structure Biological Activity Reference
3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one Pyrazole-oxazine-triazole hybrid Anticancer activity (PDE inhibition)
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Pyrrolo-triazole fused system Antimicrobial properties
1,2,3-Triazole Simple triazole Broad-spectrum applications (antiviral, antifungal)

Key Observations :

  • Fused systems (e.g., tetrahydrobenzotriazole vs. pyrrolo-triazole) influence metabolic stability and bioavailability .
  • Hybrid structures (e.g., pyrazole-oxazine-triazole) exhibit multifunctional biological activities .

Piperidine-Containing Analogues

Piperidine derivatives are critical for optimizing pharmacokinetic properties:

Compound Name Piperidine Substitution Unique Attributes Reference
N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide Piperidine-1-carboxamide with triazole Enhanced blood-brain barrier penetration
1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole Pyrrolidinyl substitution Improved selectivity for neurological targets

Key Observations :

  • Piperidine-3-yl substitution in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) compared to carboxamide derivatives .

Biological Activity

1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring fused with a tetrahydrobenzotriazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available literature and research findings.

The chemical formula of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is C11H18N4C_{11}H_{18}N_{4} with a molecular weight of 206.29 g/mol. The structure can be represented as follows:

PropertyValue
Chemical FormulaC₁₁H₁₈N₄
Molecular Weight206.29 g/mol
IUPAC Name1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole
SMILESC1CCC2=C(C1)N=NN2C3CCNCC3

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : Some derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary tests have shown that it possesses activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : It has demonstrated effectiveness against common fungal strains including Candida albicans.

Neuroprotective Effects

Research indicates potential neuroprotective effects:

  • Mechanism : The compound may exert its neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Case Studies : Animal models treated with this compound showed improved cognitive functions in tests designed to assess memory and learning capabilities.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
AntifungalActive against C. albicans
NeuroprotectiveImproves cognitive function in animal models

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